

7-O-Demethyl Rapamycin: Application Notes and Protocols for Neurobiology Research

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Compound of Interest

Compound Name: *7-O-Demethyl rapamycin*

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Introduction

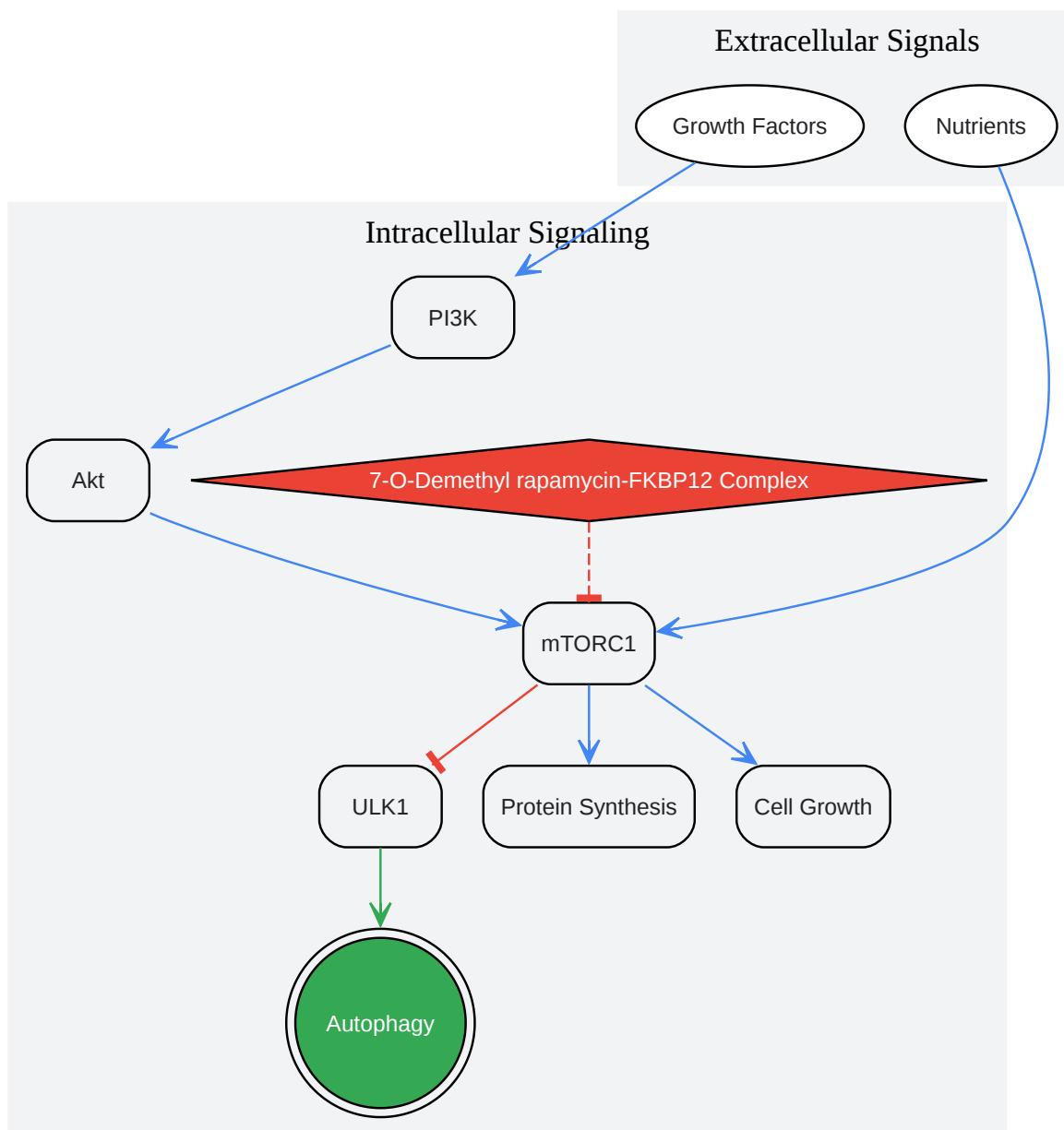
7-O-Demethyl rapamycin (7-O-DMR), a close analog of rapamycin (sirolimus), is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase. The mTOR signaling pathway is a master regulator of fundamental cellular processes, including cell growth, proliferation, protein synthesis, and autophagy.^{[1][2]} In the field of neurobiology, dysregulation of the mTOR pathway has been implicated in a range of neurological disorders, making 7-O-DMR a valuable tool for research and a potential therapeutic agent. Its primary mechanism of action involves the induction of autophagy, a cellular process responsible for the degradation and recycling of cellular components, which is critical for neuronal homeostasis.^[1]

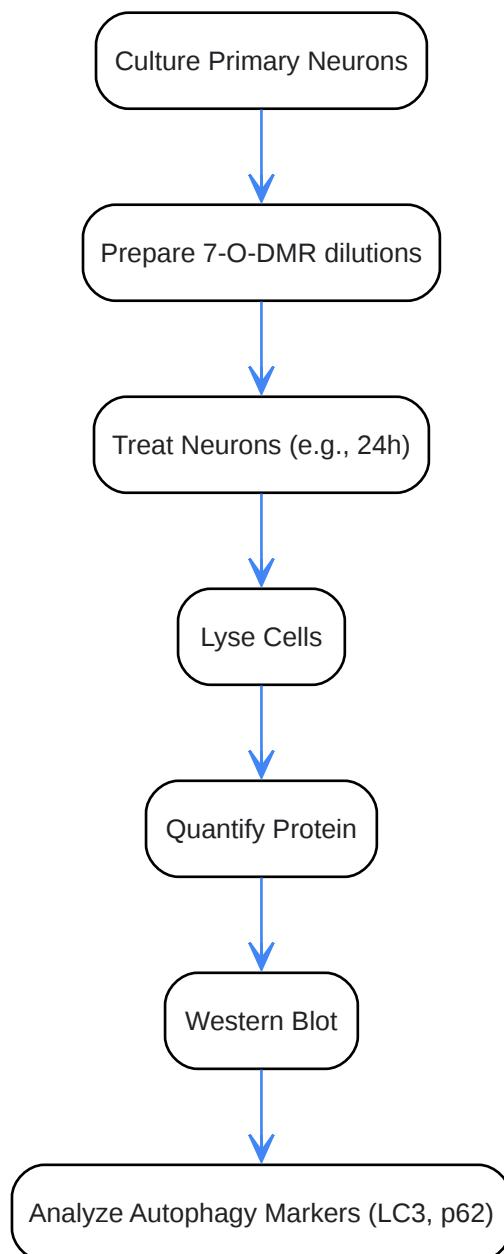
This document provides detailed application notes and experimental protocols for the use of **7-O-Demethyl rapamycin** in neurobiology research, with a focus on its neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. While much of the available research has been conducted with rapamycin, the information presented here is expected to be highly applicable to 7-O-DMR, though researchers are advised to perform initial dose-response optimizations.

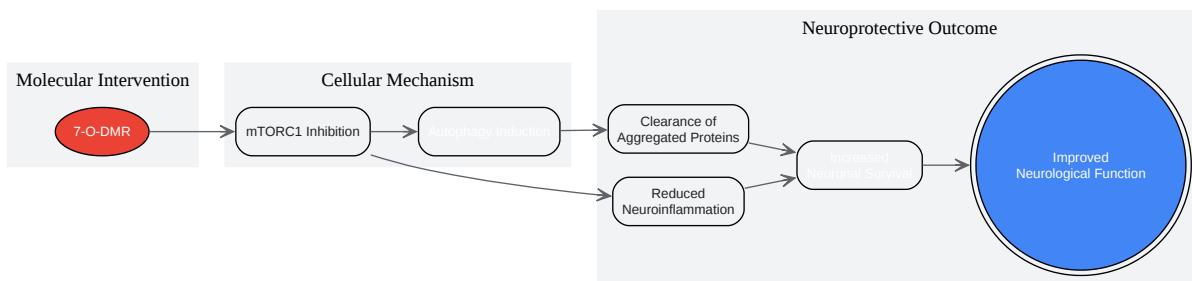
Mechanism of Action: mTOR Inhibition and Autophagy Induction

7-O-Demethyl rapamycin, like rapamycin, exerts its effects by forming a complex with the immunophilin FK506-binding protein 12 (FKBP12). This complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).^[3] Inhibition of mTORC1 leads to the dephosphorylation and activation of Unc-51-like kinase 1 (ULK1), a key initiator of autophagy. This process promotes the formation of autophagosomes, which engulf and degrade aggregated proteins and damaged organelles, cellular hallmarks of many neurodegenerative diseases.^[1] A growing body of evidence suggests that the neuroprotective effects of rapamycin and its analogs are largely attributable to this enhancement of autophagy.^[1]

Signaling Pathway Diagram







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